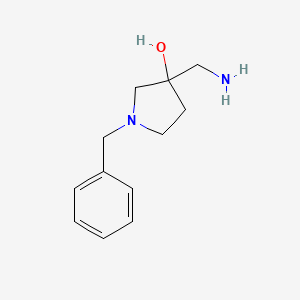

3-(Aminomethyl)-1-benzylpyrrolidin-3-ol

Description

Significance within Pyrrolidine-Based Scaffolds in Chemical Biology

The pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle also known as tetrahydropyrrole, is a cornerstone in medicinal chemistry and chemical biology. frontiersin.orgnih.gov This scaffold is present in a wide array of natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as the amino acids proline and hydroxyproline. frontiersin.orgwikipedia.org Its prevalence is due to several advantageous properties. The three-dimensional, non-planar structure of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is crucial for selective interactions with biological targets like proteins and enzymes. researchgate.netnih.govresearchgate.net

The versatility of the pyrrolidine scaffold has led to its incorporation into numerous approved drugs with a wide range of therapeutic applications. nih.gov Examples include antihistamines (clemastine), anticholinergics (procyclidine), and antihypertensives (captopril). nih.gov The ability to introduce multiple stereocenters on the pyrrolidine ring allows medicinal chemists to fine-tune the pharmacological profile of a molecule, enhancing its efficacy and selectivity. researchgate.netnih.gov The sp³-hybridized carbons of the ring provide a framework to explore chemical space in three dimensions, a significant advantage over flat, aromatic systems. nih.govresearchgate.net

Historical Perspective on Related Chemical Entities in Academic Research

Research into pyrrolidine derivatives has a long history, dating back to the early structural elucidation of natural products. The amino acid L-proline, a fundamental building block of proteins, served as an early and enduring foundation for the synthesis of chiral pyrrolidine compounds. mdpi.comnih.gov Early synthetic efforts, such as those described in the 1930s, focused on the preparation of pyrrolidines and other related nitrogen heterocycles. acs.org

Over the decades, the focus of research has evolved. Initially, studies were centered on the isolation and synthesis of naturally occurring pyrrolidine alkaloids. nih.gov As synthetic methodologies became more sophisticated, chemists began to design and create novel pyrrolidine derivatives with specific biological activities in mind. This led to the development of important drug classes, such as the racetam nootropics (e.g., piracetam), which are based on a related 2-oxopyrrolidine (pyrrolidone) structure. uran.ua The development of stereoselective synthesis methods has been a major theme, allowing for the creation of optically pure pyrrolidine derivatives, which is critical for modern drug development. mdpi.comnih.gov This historical progression from natural product chemistry to complex, stereocontrolled synthesis underscores the enduring importance of the pyrrolidine scaffold in academic and industrial research.

Current Research Gaps and Motivations for Investigating 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol

Despite extensive research on pyrrolidines, there are still gaps in understanding how different substitution patterns on the ring influence biological activity. The motivation to investigate a specific compound like this compound stems from the desire to explore new regions of chemical space. nih.gov The combination of a tertiary alcohol, a primary amine, and a bulky benzyl (B1604629) group on a single pyrrolidine core is a unique structural motif.

Current research often focuses on creating libraries of structurally diverse compounds to screen for novel biological activities. frontiersin.orgnih.gov The synthesis of molecules like this compound is driven by several factors:

Structural Novelty: The specific arrangement of functional groups in this compound is not found in widely studied pyrrolidine drugs, offering the potential for novel mechanisms of action.

Pharmacophore Potential: The presence of a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor/donor (amino group), and an aromatic feature (benzyl group) provides multiple points for potential interaction with biological targets.

Synthetic Accessibility: The synthesis of this compound has been reported, indicating it can be prepared for further study. prepchem.com Research into related compounds, such as 1-benzyl-3-aminopyrrolidine and 1-benzylpyrrolidin-3-ol, suggests that this class of molecules is of significant interest for chemical and pharmaceutical development. google.comnih.govsigmaaldrich.com

The investigation of such novel entities is essential for identifying new lead compounds for drug discovery programs and for developing chemical probes to better understand biological processes. nih.gov

Overview of Research Approaches for Novel Chemical Entities

The journey of a novel chemical entity from concept to a well-characterized compound involves a multi-stage research process.

Table 2: Research Stages for Novel Compounds

| Stage | Description | Key Techniques |

|---|---|---|

| Design & Synthesis | The process begins with the rational design of a target molecule or a library of related compounds. This is followed by chemical synthesis to produce the physical substance. | Computational modeling, combinatorial chemistry, parallel synthesis, multi-component reactions. nih.govniscpr.res.in |

| Purification & Isolation | Once synthesized, the target compound must be separated from byproducts and unreacted starting materials to ensure high purity. | Chromatography (column, HPLC), crystallization, extraction. reddit.com |

| Structural Characterization | The exact chemical structure, including its stereochemistry, must be unequivocally confirmed. | Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), X-ray crystallography, infrared (IR) spectroscopy. reddit.com |

| Biological Screening | The pure compound is tested in a variety of biological assays to identify any interesting activity. | High-throughput screening (HTS), cell-based assays, enzyme inhibition assays. reddit.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-(aminomethyl)-1-benzylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-12(15)6-7-14(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBFUTIRYFVZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CN)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125033-36-5 | |

| Record name | 3-(aminomethyl)-1-benzylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminomethyl 1 Benzylpyrrolidin 3 Ol

Stereoselective Synthesis of 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol and its Stereoisomers

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex heterocyclic structures, avoiding the use of metal catalysts. For the synthesis of polysubstituted pyrrolidines, proline and its derivatives are frequently employed as catalysts. nih.gov An organocatalytic asymmetric cascade reaction represents a viable strategy for constructing highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org

One potential approach involves a cascade reaction initiated by the Michael addition of a nucleophile to an α,β-unsaturated ketone. For instance, a cinchona-derived bifunctional amino-squaramide catalyst could be used to facilitate the reaction between an N-protected aminomethyl enone and a suitable Michael acceptor. rsc.org This strategy allows for the stereocontrolled formation of the pyrrolidine (B122466) ring and the simultaneous creation of the C3 quaternary center. Prolinamide-based organocatalysts have also been investigated for asymmetric aldol (B89426) reactions, which could be adapted to form the tertiary alcohol moiety present in the target molecule. nih.gov

A hypothetical organocatalytic route could involve the following steps:

Enamine Formation: A ketone precursor reacts with a chiral secondary amine catalyst (e.g., a proline derivative) to form a nucleophilic enamine.

Stereoselective Addition: The enamine attacks an electrophile, such as a protected aminoacetaldehyde derivative, in a highly stereoselective manner.

Cyclization and Catalyst Regeneration: Subsequent intramolecular cyclization and hydrolysis would yield the desired 3-hydroxypyrrolidine core and regenerate the organocatalyst.

Diastereoselective Synthesis

Achieving the desired diastereoselectivity is critical when synthesizing molecules with multiple stereocenters. For this compound, the key challenge is controlling the stereochemistry at the C3 quaternary center relative to other potential stereocenters.

Several diastereoselective methods have been developed for synthesizing substituted pyrrolidines. One-pot multicomponent reactions (MCRs) are particularly efficient, capable of constructing multiple stereogenic centers in a single operation with high diastereoselectivity. nih.gov For example, a Lewis acid-catalyzed reaction between an optically active dihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent has been shown to produce highly substituted pyrrolidines as single diastereomers. nih.gov

Another powerful strategy involves the diastereoselective addition of an organometallic reagent to a chiral sulfinimine, followed by intramolecular cyclization. This method has been used to prepare N-protected pyrrolidines with excellent diastereoselectivity. nih.gov Reductive amination of pre-functionalized 4-oxofurans is another scalable method that provides access to tetrahydrofuran (B95107) cores with three contiguous stereocenters, a strategy that can be adapted for pyrrolidine synthesis. researchgate.netusc.edu.au

| Method | Key Transformation | Stereocontrol Element | Potential Applicability |

|---|---|---|---|

| Asymmetric Multicomponent Reaction | [3+2] Cycloaddition | Chiral substrate or catalyst | Efficient construction of the pyrrolidine ring with multiple stereocenters. nih.gov |

| Chiral Sulfinimine Addition | Addition of organolithium reagent to C=N bond | Chiral sulfinyl group | High diastereoselectivity in the key bond-forming step followed by cyclization. nih.gov |

| Reductive Amination | Intramolecular cyclization of an amino ketone | Substrate-controlled | Formation of the pyrrolidine ring from a linear precursor with established stereocenters. researchgate.net |

Protecting Group Strategies for Multifunctional Substrates

The synthesis of this compound, which contains a secondary amine (within the ring), a primary amine, and a tertiary alcohol, necessitates a robust protecting group strategy to prevent unwanted side reactions. jocpr.com The key is the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. peptide.com

For the aminomethyl group, the tert-butyloxycarbonyl (Boc) group is a common choice, as it is stable under many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid, TFA). For the pyrrolidine nitrogen, if it were not benzylated from the start, a benzyloxycarbonyl (Cbz or Z) group could be employed. The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis, conditions that would not affect a Boc group or many alcohol protecting groups. peptide.com

The tertiary hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ether. These groups are installed using the corresponding silyl chloride and are stable to a wide range of non-acidic conditions but are selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). A patent for related 3-amino-pyrrolidine derivatives suggests the use of mesylate and tosylate as protected hydroxy groups, although these are typically used as leaving groups rather than protecting groups. google.com

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes |

|---|---|---|---|---|

| Amino Group | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to hydrogenolysis and fluoride; orthogonal to Cbz and silyl ethers. peptide.com |

| Benzyloxycarbonyl | Cbz | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base; orthogonal to Boc and silyl ethers. peptide.com | |

| Hydroxyl Group | tert-Butyldimethylsilyl | TBS | Fluoride source (e.g., TBAF) | Stable to hydrogenolysis and many other conditions; orthogonal to Boc and Cbz. |

| Benzyl (B1604629) | Bn | H₂, Pd/C (Hydrogenolysis) | Not orthogonal with a Cbz group. |

Yield Optimization and Scalability Considerations in Academic Synthesis

Common issues that hinder scalability include the use of expensive or hazardous reagents (e.g., certain heavy metal catalysts, explosive nitro compounds, or toxic cyanides), harsh reaction conditions that require specialized equipment, and purification by column chromatography, which is inefficient for large quantities. nih.gov For example, the removal of a tosyl protecting group can be inconvenient on a large scale. nih.gov

Yield optimization in an academic setting often focuses on systematically varying key reaction parameters. Automated nanoscale synthesis platforms can accelerate this process by allowing for the rapid screening of hundreds of reaction conditions, consuming minimal material before committing to a larger scale. nih.govresearchgate.net

| Parameter | Considerations for Optimization | Impact on Scalability |

|---|---|---|

| Solvent | Solubility of reagents, reaction rate, boiling point (for reflux). | Cost, toxicity, and disposal become major factors on a larger scale. |

| Temperature | Reaction kinetics vs. side product formation. | Maintaining consistent heating or cooling in large flasks can be challenging. |

| Catalyst Loading | Balancing reaction time with cost. Lowering loading is desirable. | Expensive catalysts (e.g., based on Pd, Au) can make a route economically unfeasible. nih.gov |

| Purification | Chromatography vs. crystallization or distillation. | Crystallization is highly preferred for scalability as it is less solvent-intensive and time-consuming than chromatography. |

Derivatization Strategies of this compound for Structure-Activity Relationship Studies

To explore the potential of this compound as a scaffold for drug discovery, systematic structural modifications are undertaken to establish structure-activity relationships (SAR). Derivatization typically focuses on the peripheral functional groups that can interact with biological targets. nih.gov

Modification of the Benzyl Moiety

The N-benzyl group is a common feature in bioactive molecules and offers a prime site for modification. The phenyl ring can be substituted at the ortho, meta, or para positions to probe electronic and steric effects. For example, in SAR studies of the indazole derivative YC-1, introducing electron-withdrawing groups like fluoro or trifluoromethyl onto the benzyl ring significantly modulated its biological activity, with the position of the substituent being critical. nih.gov The ortho-fluoro derivative showed better inhibitory activity than the meta or para derivatives. nih.gov

The rationale for such modifications is to alter the molecule's properties in a controlled manner. Introducing small, electron-withdrawing groups (e.g., -F, -Cl, -CF₃) can change the electronic properties of the benzylamine (B48309) nitrogen and affect metabolic stability. Larger, lipophilic groups (e.g., -tBu, -Ph) can probe for additional hydrophobic interactions in the binding pocket, while polar groups (e.g., -OMe, -OH) can introduce new hydrogen bonding opportunities. The complete removal of the benzyl group often leads to a significant loss of activity, highlighting the importance of an aromatic ring at this position. nih.gov

| Position | Example Substituent | Rationale for SAR Study |

|---|---|---|

| Para (4-position) | -F, -Cl | Probe electronic effects and metabolic stability with minimal steric change. |

| -OCH₃, -CH₃ | Introduce electron-donating groups, alter lipophilicity. | |

| Ortho (2-position) | -F, -CH₃ | Probe steric hindrance near the pyrrolidine ring, potentially locking conformation. nih.gov |

| -CF₃ | Introduce a bulky, strongly electron-withdrawing group. nih.gov | |

| Meta (3-position) | -CN, -NO₂ | Evaluate the impact of potent electron-withdrawing groups at a different vector. |

Functionalization of the Aminomethyl Group

The primary amine of the aminomethyl side chain is a key interaction point, likely serving as a hydrogen bond donor or a basic center that can form a salt bridge with an acidic residue in a biological target. nih.gov Its functionalization is a cornerstone of SAR exploration.

Common derivatization strategies include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) via reductive amination can increase steric bulk and basicity, which can be beneficial for activity. nih.gov

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) forms amides. This neutralizes the basicity of the nitrogen and introduces a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the amide N-H).

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. Like amides, sulfonamides are non-basic, but they present a different geometry and hydrogen bonding pattern.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates produces ureas and thioureas, respectively, which are excellent hydrogen bond donors and acceptors.

These modifications systematically alter the hydrogen bonding capacity, charge, size, and lipophilicity of the side chain, providing critical data for understanding the molecular interactions required for biological activity.

| Derivative Class | Reagent | Change in Properties | SAR Insight |

|---|---|---|---|

| Secondary/Tertiary Amine | Aldehyde/Ketone + Reducing Agent | Increases basicity and steric bulk. | Probes tolerance for substitution and importance of basicity. nih.gov |

| Amide | Acyl Chloride or Carboxylic Acid | Removes basicity; adds H-bond donor/acceptor. | Tests the necessity of a positive charge; explores H-bonding interactions. |

| Sulfonamide | Sulfonyl Chloride | Removes basicity; adds strong H-bond acceptor. | Evaluates different geometric and electronic requirements for binding. |

| Urea | Isocyanate | Removes basicity; adds multiple H-bond donors/acceptors. | Explores more extensive hydrogen bond networks. |

Alterations at the Pyrrolidine Ring

The exploration of synthetic methodologies for the chemical modification of the pyrrolidine ring in this compound is a niche area of research. Publicly available scientific literature and chemical databases currently provide limited specific examples of direct alterations, such as substitution or functionalization, at the C2, C4, and C5 positions of the this compound scaffold.

Research into analogous pyrrolidine-containing compounds often focuses on modifications of substituents attached to the pyrrolidine nitrogen or alterations of functional groups at other positions, rather than direct manipulation of the heterocyclic ring itself. For instance, studies on related 1-benzylpyrrolidin-3-ol derivatives have explored diversity-oriented synthesis, but these modifications typically involve reactions of functional groups appended to the core structure rather than direct substitution on the pyrrolidine ring.

Similarly, the broader field of pyrrolidine synthesis offers numerous methods for constructing the pyrrolidine ring with various substitution patterns. These methods, which include cycloaddition reactions, intramolecular cyclizations, and ring-closing metathesis, could theoretically be adapted to produce analogues of this compound with alterations at the pyrrolidine ring. However, specific applications of these methods to generate C-substituted derivatives of this particular compound are not well-documented in the available literature.

The lack of extensive research in this specific area suggests that the direct functionalization of the this compound ring may present synthetic challenges, or that the focus of medicinal chemistry efforts involving this scaffold has been directed towards other types of structural modifications. Therefore, a comprehensive account of synthetic methodologies for alterations at the pyrrolidine ring of this compound cannot be provided at this time due to the absence of specific published research findings. Further investigation and dedicated synthetic studies would be required to establish and detail such methodologies.

Advanced Structural Elucidation and Conformational Analysis of 3 Aminomethyl 1 Benzylpyrrolidin 3 Ol

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are essential for moving beyond simple confirmation of the molecular formula to a detailed understanding of the compound's three-dimensional structure and electronic properties. However, specific experimental spectra for 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol are not available in published literature.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY, ROESY)

Two-dimensional (2D) NMR techniques would be critical in assembling the molecular structure. Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would unambiguously assign proton (¹H) and carbon (¹³C) signals and establish connectivity across the entire molecule, including the benzyl (B1604629) and pyrrolidine (B122466) moieties.

To probe the compound's 3D structure and conformational preferences, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect through-space correlations between protons that are close to each other, irrespective of their bonding connections. For a molecule of this size, such analyses could reveal the spatial relationship between the aminomethyl and benzyl groups relative to the pyrrolidine ring. No publicly available NOESY or ROESY data exists for this specific compound.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the unequivocal determination of its elemental formula, C₁₂H₁₈N₂O. The theoretical monoisotopic mass is 206.1419 Da. uni.lu Analysis of the isotopic pattern would further confirm this composition. While a database entry predicts mass-to-charge ratios for various adducts, experimental HRMS data detailing observed isotopic patterns has not been published. uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 207.14918 |

| [M+Na]⁺ | 229.13112 |

| [M-H]⁻ | 205.13462 |

| [M+K]⁺ | 245.10506 |

*This table is based on predicted data from chemical databases, as experimental data is not available. uni.lu *

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serve to identify the functional groups within a molecule. For this compound, characteristic vibrational bands would be expected. However, no experimental FT-IR or Raman spectra for this compound are available in the literature to provide specific wavenumber data.

Expected Vibrational Bands:

O-H Stretch: A broad band for the tertiary alcohol, typically in the range of 3200-3600 cm⁻¹.

N-H Stretch: One or two bands for the primary amine, typically in the 3300-3500 cm⁻¹ region.

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹ corresponding to the benzyl ring.

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹ for the pyrrolidine and methylene (B1212753) groups.

N-H Bend: A bending vibration for the primary amine, usually around 1590-1650 cm⁻¹.

C-N Stretch: Bands associated with the tertiary amine of the pyrrolidine and the primary aminomethyl group.

Circular Dichroism Spectroscopy for Chiral Purity and Absolute Configuration Determination

The presence of a chiral center at the C3 position means that this compound can exist as two enantiomers. Circular Dichroism (CD) spectroscopy is a key technique for analyzing chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. An experimental CD spectrum would be crucial for determining the enantiomeric purity and, often through comparison with computational predictions, assigning the absolute configuration (R or S) of a synthesized sample. No such studies or data are documented for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. It yields precise bond lengths, bond angles, and torsional angles. A crystal structure of this compound would offer an unambiguous determination of its molecular conformation and the absolute configuration of the C3 chiral center. A search of crystallographic databases indicates that the crystal structure for this compound has not been determined or deposited.

Absolute Configuration Assignment through Anomalous Scattering

The determination of a chiral molecule's absolute configuration is a critical aspect of its structural elucidation, often achieved through single-crystal X-ray crystallography coupled with anomalous scattering. This technique relies on the differences in X-ray scattering by atoms, particularly heavier ones, at specific wavelengths to unambiguously determine the three-dimensional arrangement of atoms. However, a prerequisite for this analysis is the successful crystallization of the compound and subsequent crystallographic analysis. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Without this foundational data, an analysis of its absolute configuration using anomalous scattering is not possible.

Conformational Analysis in Solution and Gas Phase

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility, known as its conformation. Understanding the conformational landscape—the collection of stable conformations and the energy barriers between them—is therefore of significant scientific interest.

Computational Chemistry for Conformational Landscapes (e.g., DFT, Molecular Dynamics)

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for exploring the potential energy surface of a molecule to identify its most stable conformations in different environments (gas phase or in a solvent). DFT is used to calculate the electronic structure and energies of different conformers, while MD simulates the movement of atoms over time, providing insight into the dynamic behavior and conformational flexibility of the molecule. No published studies employing these computational techniques specifically for this compound could be identified. Such a study would theoretically involve the systematic rotation of single bonds to generate a series of potential conformers, followed by geometry optimization and energy calculation to determine their relative stabilities.

Table 1: Hypothetical Data Table of Computational Conformational Analysis This table is for illustrative purposes only, as no actual data has been found.

| Conformer ID | Method/Basis Set | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvated | Key Dihedral Angle(s) (°) |

|---|---|---|---|---|

| Conf-01 | DFT/B3LYP/6-31G* | 0.00 | 0.00 | C-C-C-N: 178.5 |

| Conf-02 | DFT/B3LYP/6-31G* | 1.25 | 1.50 | C-C-C-N: -65.2 |

Experimental Techniques for Conformational Preferences (e.g., Variable Temperature NMR)

Experimental techniques provide real-world data to complement and validate computational findings. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a key method for studying conformational dynamics in solution. By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts, coupling constants, and line shapes that provide information about the energy barriers between different conformers and their relative populations. The absence of any published research utilizing VT-NMR or other experimental methods for the conformational analysis of this compound means that its conformational behavior in solution remains experimentally uncharacterized.

Theoretical and Computational Investigations of 3 Aminomethyl 1 Benzylpyrrolidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical tools used to predict the electronic properties and reactivity of molecules. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For a compound like 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol, a hypothetical FMO analysis would involve calculating the energies and visualizing the spatial distribution of these orbitals. Generally, in similar benzylpyrrolidine structures, the HOMO is often localized on the electron-rich aromatic benzyl (B1604629) group and the nitrogen atom of the pyrrolidine (B122466) ring, indicating these are likely sites for electrophilic attack. The LUMO, conversely, might be distributed over the benzyl group, suggesting it as a potential site for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: These are representative values for illustrative purposes and are not based on actual calculations for the specific compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Maps

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red typically signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), susceptible to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrrolidine ring and the aminomethyl group, highlighting their roles as hydrogen bond acceptors. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential, indicating their function as hydrogen bond donors.

pKa Prediction and Protonation States

The pKa value is a measure of the acidity of a compound and is crucial for understanding its behavior in a biological environment, as it determines the protonation state at a given pH. Computational methods can predict pKa values by calculating the energy difference between the protonated and deprotonated forms of a molecule.

This compound has two basic nitrogen atoms (the pyrrolidine nitrogen and the primary amine nitrogen) and a hydroxyl group. The pyrrolidine nitrogen is a tertiary amine, and the aminomethyl group is a primary amine. Computational pKa prediction would help determine which of these sites is more likely to be protonated at physiological pH (around 7.4). Generally, the pyrrolidine nitrogen would be expected to have a higher pKa than the primary amine. The protonation state significantly influences a molecule's solubility, membrane permeability, and ability to interact with biological targets.

Molecular Docking and Molecular Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Protein Interaction Prediction (Hypothesis Generation)

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While no specific biological targets for this compound have been reported, its structural motifs are present in compounds known to interact with various receptors and enzymes. For instance, the benzylpyrrolidine core is found in ligands for monoamine transporters and sigma receptors. A hypothetical docking study would involve placing the 3D structure of this compound into the binding site of a selected protein. The results would generate a hypothesis about its potential biological activity by identifying plausible binding poses and key amino acid residues involved in the interaction. The hydroxyl and aminomethyl groups would be expected to form hydrogen bonds with polar residues in the binding pocket.

Binding Energy Calculations

Following docking, the strength of the ligand-protein interaction can be estimated by calculating the binding energy. Lower binding energy values indicate a more stable complex and a higher affinity of the ligand for the protein. Various scoring functions are used in docking software to estimate this energy.

More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be employed in conjunction with molecular dynamics simulations to obtain more accurate binding free energy predictions. MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for an assessment of the stability of the predicted binding pose and the interactions.

Table 2: Hypothetical Molecular Docking Results (Note: These are representative values for illustrative purposes and are not based on actual calculations for the specific compound.)

| Biological Target (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dopamine Transporter | -8.2 | Asp79, Ser149 |

| Sigma-1 Receptor | -7.5 | Glu172, Tyr103 |

Conformational Changes upon Binding

The interaction of a small molecule, or ligand, with its biological target, typically a protein, is a dynamic process that often involves significant conformational adjustments in both the ligand and the receptor. For derivatives of the 1-benzylpyrrolidin-3-ol scaffold, computational studies such as molecular dynamics (MD) simulations have been employed to explore these changes. monash.edumonash.edu When a ligand docks into the active site of a protein, it must adopt a specific three-dimensional orientation, or "pose," that maximizes favorable interactions.

MD simulations can model the movement of atoms in the ligand-protein complex over time, revealing changes in shape and structure. For example, in studies of 1-benzylpyrrolidin-3-ol analogues binding to the enzyme caspase-3, simulations have shown that the compound-protein complex remains stable throughout the simulation period. monash.eduresearchgate.net The binding of these ligands into the active site can alter the conformation of the enzyme, potentially activating dynamically important regions that promote its biological activity. monash.edu This induced fit can lead to the sequestration of inhibitory ions or trigger a cascade of events leading to a biological response. monash.edu Such computational approaches are crucial for understanding the mechanistic basis of a compound's action at a molecular level.

Pharmacophore Modeling and Virtual Screening Applications (Hypothesis Generation)

Pharmacophore modeling is a powerful computational technique used in the early stages of drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govpsu.edu This model serves as a 3D query to search large chemical databases for novel compounds that match these features, a process known as virtual screening. benthamscience.combenthamscience.com

For this compound, a hypothetical pharmacophore model can be generated based on its key structural components:

A Hydrogen Bond Donor: The primary amine (NH2) and the hydroxyl (OH) group can both donate hydrogen bonds.

A Hydrogen Bond Acceptor: The nitrogen atom in the pyrrolidine ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.

An Aromatic Ring: The benzyl group provides an aromatic feature capable of engaging in pi-pi stacking or hydrophobic interactions.

A Cationic/Ionizable Feature: The aminomethyl group is basic and will likely be protonated at physiological pH, allowing for ionic interactions.

This pharmacophore hypothesis can be used to screen virtual libraries of compounds to identify new molecules with a similar arrangement of these features. psu.edunih.gov The identified "hits" from this virtual screening process would then become candidates for chemical synthesis and biological testing, accelerating the discovery of new potential lead compounds. nih.gov

Prediction of ADMET-related Theoretical Parameters (excluding human data)

In silico methods are widely used to predict the ADMET properties of chemical compounds, providing an early assessment of a molecule's potential drug-likeness and avoiding costly failures in later stages of development. audreyli.commdpi.com These predictions are calculated based solely on the chemical structure of the molecule. mdpi.com

Lipophilicity (logP/logD) Prediction

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a compound's solubility, absorption, and distribution. nih.gov It describes the partitioning of a compound between an oily (octanol) and an aqueous phase. Numerous computational programs are available to predict logP values based on a molecule's structure. nih.govmdpi.com A balanced lipophilicity is often desired for drug candidates.

Table 1: Predicted Lipophilicity for this compound

| Parameter | Predicted Value | Method |

|---|

Note: The value represents a typical range predicted by various in silico tools. Actual values may vary.

Solubility Prediction

Aqueous solubility is another fundamental property affecting a drug's absorption and bioavailability. Poor solubility can hinder the development of a compound. In silico models predict solubility based on various molecular descriptors derived from the compound's structure.

Table 2: Predicted Aqueous Solubility for this compound

| Parameter | Predicted Value |

|---|---|

| Aqueous Solubility (logS) | -2.0 to -3.5 |

Note: logS is the logarithm of the molar solubility (mol/L). Values are estimates from computational algorithms.

Mechanistic and Target Oriented Biological Investigations of 3 Aminomethyl 1 Benzylpyrrolidin 3 Ol in Vitro and Pre Clinical, Non Human

Cellular Target Engagement Studies (In Vitro Cell Lines, Non-Human)

Cellular target engagement studies are crucial for understanding how a compound interacts with its molecular targets within a cellular environment. For the analogues of 1-benzylpyrrolidin-3-ol, computational and in vitro studies have pointed towards a key protein family involved in programmed cell death.

While direct experimental protein-ligand interaction assays in a cellular context for 3-(aminomethyl)-1-benzylpyrrolidin-3-ol are not extensively documented, computational modeling and in vitro enzymatic assays on its analogues have suggested potential interactions. Molecular docking and molecular dynamics simulations have been employed to explore the binding modes of a series of 1-benzylpyrrolidin-3-ol analogues with caspase-3, a critical executioner enzyme in apoptosis. monash.eduresearchgate.net

These computational studies predicted that lead compounds from this series could form stable complexes with the active site of caspase-3. researchgate.net The interactions were found to be driven by various non-covalent forces, suggesting that these compounds may act as modulators of caspase-3 activity. monash.eduresearchgate.net The in silico findings were supported by in vitro observations where these lead compounds demonstrated the ability to induce apoptosis in human promyelocytic leukemia (HL-60) cells. monash.eduresearchgate.net This apoptotic induction is consistent with the activation of the caspase cascade.

Table 1: Computationally Predicted Interactions of 1-Benzylpyrrolidin-3-ol Analogues with Caspase-3

| Compound Analogue | Predicted Binding Site | Key Interacting Residues (Predicted) | Potential Effect |

|---|---|---|---|

| Analogue 5j | Active Site | Not specified in detail | Modulation of enzyme activity |

| Analogue 5p | Active Site | Not specified in detail | Modulation of enzyme activity |

Data derived from molecular docking and molecular dynamic simulations. monash.eduresearchgate.net

Currently, there is no publicly available research detailing the subcellular localization of this compound or its close analogues in non-human cell lines. Such studies would be instrumental in identifying the primary cellular compartments where the compound accumulates, providing further clues about its molecular targets and mechanism of action.

Structure-Activity Relationships (SAR) Based on Mechanistic Data

The synthesis and biological evaluation of a library of 1-benzylpyrrolidin-3-ol analogues have provided initial insights into the structure-activity relationships (SAR) of this chemical class. These studies have focused on understanding how modifications to the core scaffold influence their cytotoxic and pro-apoptotic activities.

Analysis of a series of electronically diverse 1-benzylpyrrolidin-3-ol analogues, synthesized via a multi-component Ugi reaction, has highlighted several key pharmacophoric features that appear to be critical for their biological activity. monash.edu The core 1-benzylpyrrolidin-3-ol moiety is considered a privileged structure, frequently found in bioactive molecules. monash.edu

The diversity-oriented synthesis allowed for the exploration of various substituents, revealing that specific electronic and steric properties are necessary for potent cytotoxic effects against cancer cell lines. monash.edu The lead compounds from the synthesized library exhibited selective cytotoxicity towards HL-60 cells, suggesting that certain structural features are responsible for this selectivity. monash.eduresearchgate.net While the precise nature of these features is still under investigation, the benzyl (B1604629) group and the substituents on the pyrrolidine (B122466) ring are believed to play a significant role in target recognition and binding.

The systematic design and synthesis of analogues have been a key strategy for elucidating the SAR of the 1-benzylpyrrolidin-3-ol scaffold. A library of sixteen analogues (5a-p) was synthesized using the Ugi four-component reaction. monash.edu This approach enabled the introduction of a wide range of chemical diversity into the final products.

The synthesized compounds were screened for their cytotoxic activity against a panel of human cancer cell lines. monash.edu This screening identified two lead compounds, 5j and 5p, which demonstrated significant and selective cytotoxicity towards HL-60 cells at a concentration of 10 µM. monash.edu These findings underscore the importance of specific structural modifications in determining the biological activity profile of this class of compounds.

Table 2: Cytotoxic Activity of Selected 1-Benzylpyrrolidin-3-ol Analogues

| Compound | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| Analogue 5j | HL-60 | 10 µM | Significant Cytotoxicity |

| Analogue 5p | HL-60 | 10 µM | Significant Cytotoxicity |

Data from in vitro screening of a synthesized library of compounds. monash.edu

Chemoproteomic Approaches for Target Identification

To date, there are no published studies that have utilized chemoproteomic approaches for the unbiased identification of cellular targets of this compound or its analogues. The application of such techniques in future research would be highly valuable for comprehensively mapping the protein interaction landscape of this compound class and potentially uncovering novel mechanisms of action.

Affinity-Based Probes (ABP) Development

Affinity-based probes (ABPs) are powerful chemical tools used to selectively bind to and identify protein targets. These probes typically consist of a recognition element, a reactive group, and a reporter tag. The development of an ABP for a specific compound, such as this compound, would involve designing and synthesizing a molecule that retains the core structure responsible for its hypothetical biological activity while incorporating a means for covalent attachment to its target and subsequent detection.

A thorough search of scientific databases and research articles did not yield any studies describing the design, synthesis, or application of affinity-based probes derived from or targeting the interactions of this compound. Consequently, there is no data available on the specific protein targets of this compound as identified through ABP methodologies.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a sophisticated chemoproteomic technique that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. This approach allows for the identification of enzyme targets of small molecules and the elucidation of their mechanism of action. An ABPP study involving this compound would aim to identify the specific enzymes or proteins whose activity is modulated by this compound in a complex proteome.

Despite a rigorous search, no published research was found that employs activity-based protein profiling to investigate the biological targets or mechanistic pathways of this compound. As a result, there are no detailed research findings, including data on enzyme inhibition, target engagement, or proteomic analyses related to this specific compound.

Due to the absence of research in these specific areas, no data tables or detailed research findings can be provided.

Advanced Analytical Methodologies for 3 Aminomethyl 1 Benzylpyrrolidin 3 Ol in Research Matrices

Chromatographic Method Development for Purity and Quantification in Complex Mixtures

Chromatographic techniques are indispensable for separating 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol from starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing non-volatile compounds like this compound. A reversed-phase method is typically optimal, utilizing a C8 or C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

The choice of detector is critical and depends on the analytical objective:

UV-Vis and Photodiode Array (PDA) Detection : The presence of the benzyl (B1604629) group in the molecule provides a strong chromophore, making it readily detectable by UV-Vis spectroscopy. jpionline.org A PDA detector offers an advantage by acquiring the full UV spectrum for the analyte peak, which can be used to assess peak purity and confirm identity against a reference standard. jpionline.org

Evaporative Light Scattering Detection (ELSD) : As a mass-based detector, ELSD is valuable for quantifying the main compound and detecting impurities that may lack a UV chromophore. lcms.czresearchgate.net The response is dependent on the mass of the analyte, offering a more uniform response for different components compared to UV detection. researchgate.net However, the response can be non-linear, often requiring multi-point calibration curves. researchgate.net

Refractive Index (RI) Detection : The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. Its major drawbacks include lower sensitivity and incompatibility with gradient elution, making it less suitable for complex impurity profiles. researchgate.netnih.gov

Below is a comparative overview of these HPLC detectors for the analysis of this compound.

Interactive Data Table: Comparison of HPLC Detectors| Detector | Principle | Suitability for Compound | Advantages | Limitations |

|---|---|---|---|---|

| UV-Vis/PDA | Measures absorbance of UV-Visible light by the chromophore (benzyl group). | High | High sensitivity and specificity; PDA allows for peak purity analysis. jpionline.org | Requires a chromophore; impurities without one will be undetected. |

| ELSD | Measures light scattered by analyte particles after solvent evaporation. researchgate.net | Moderate to High | Universal detection for non-volatile analytes; useful for impurities lacking chromophores. lcms.cz | Non-linear response; not suitable for volatile compounds. researchgate.net |

| RI | Measures the difference in refractive index between the eluent and a reference. | Low to Moderate | Universal detector. | Low sensitivity; not compatible with gradient elution; sensitive to temperature fluctuations. researchgate.netnih.gov |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz Due to the low volatility of this compound, stemming from its polar hydroxyl (-OH) and aminomethyl (-NH2) groups, direct analysis by GC is not feasible.

To enable GC analysis, a derivatization step is required to convert the polar functional groups into less polar, more volatile derivatives. Common derivatization strategies include:

Silylation : Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH and -NH2 groups into trimethylsilyl (B98337) ethers and amines.

Acylation : Reaction with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) to form ester and amide derivatives.

Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity capillary GC column (e.g., DB-5 or DB-17) to assess purity or quantify related volatile substances.

Chiral Chromatography for Enantiomeric Excess Determination

The C3 position of the pyrrolidine (B122466) ring in this compound is a stereocenter, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, determining the enantiomeric excess (e.e.) is crucial. unife.it

Chiral chromatography is the gold standard for separating enantiomers. sigmaaldrich.com This is typically achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective. unife.itnih.gov

A typical method would involve:

Column : A polysaccharide-based chiral column (e.g., CHIRALPAK® series).

Mobile Phase : A mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol).

Detection : UV detection is suitable due to the benzyl chromophore.

The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) in the chromatogram using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. gimitec.com

Interactive Data Table: Hypothetical Chiral Separation Data

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| S-Isomer | 8.5 | 15000 | 98.0 |

| R-Isomer | 10.2 | 757500 |

Hyphenated Techniques for Structural Confirmation and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled capabilities for structural elucidation and impurity identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential tool for identifying metabolites in complex biological matrices. nih.govekb.eg During drug development, compounds are often incubated with liver microsomes to simulate metabolic processes in vitro. researchgate.net

For this compound, LC-MS/MS can identify potential metabolites formed through common biotransformation pathways. The LC system separates the parent compound from its metabolites, which are then ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer. The MS/MS capability allows for the fragmentation of a specific metabolite's molecular ion to obtain structural information.

Interactive Data Table: Predicted Metabolic Pathways and Mass Shifts

| Metabolic Reaction | Description | Expected Mass Change |

|---|---|---|

| N-Debenzylation | Cleavage of the benzyl group from the pyrrolidine nitrogen. | -90 Da |

| Hydroxylation | Addition of a hydroxyl (-OH) group, likely on the benzyl or pyrrolidine ring. | +16 Da |

| N-Oxidation | Oxidation of the pyrrolidine nitrogen. | +16 Da |

| Glucuronidation | Conjugation with glucuronic acid at the hydroxyl group. | +176 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. It is highly effective for identifying volatile and semi-volatile organic compounds. This technique can be used to analyze the headspace of a sample to detect residual solvents from the synthesis process or to identify small, volatile degradation products. For less volatile components, the derivatization procedures mentioned in section 6.1.2 would be followed by GC-MS analysis to confirm the identity of impurities through their characteristic mass fragmentation patterns.

Quantitative NMR (qNMR) for Absolute Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the absolute purity and concentration of chemical compounds without the need for a specific reference standard of the analyte. bruker.comamericanpharmaceuticalreview.com The principle of qNMR is based on the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal. americanpharmaceuticalreview.com For the absolute quantification of this compound, a certified internal standard with a known purity is used, and the absolute content of the target compound is calculated by comparing the integral of a specific proton signal of the analyte with a signal from the internal standard. ox.ac.uk

The selection of appropriate signals for quantification is critical. For this compound, signals from the non-labile protons, such as those on the benzyl group or the pyrrolidine ring that are well-resolved from other signals and the internal standard, would be ideal. The accuracy and precision of qNMR measurements are highly dependent on experimental parameters. acs.org Key considerations include ensuring a long relaxation delay (D1) to allow for complete spin-lattice relaxation of all relevant nuclei, determining the 90° pulse width accurately, and achieving a high signal-to-noise ratio. ox.ac.uk

A typical experimental setup for the absolute quantification of this compound by ¹H-qNMR would involve dissolving a precisely weighed amount of the compound and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) in a deuterated solvent. The following table illustrates a hypothetical set of parameters and results for such an analysis.

Interactive Table 1: Illustrative ¹H-qNMR Parameters and Results for Absolute Purity Determination of this compound

| Parameter | Value |

|---|---|

| Analyte | This compound |

| Internal Standard | Maleic Anhydride (Certified Purity: 99.95%) |

| Analyte Mass (mg) | 10.25 |

| Internal Standard Mass (mg) | 5.12 |

| Solvent | DMSO-d₆ (0.75 mL) |

| Spectrometer Frequency | 500 MHz |

| Relaxation Delay (D1) | 30 s |

| Number of Scans | 32 |

| Analyte Signal (Proton) | Benzyl CH₂ (singlet) |

| Analyte Integral | 1.00 |

| Internal Standard Signal (Proton) | Olefinic CH (singlet) |

| Internal Standard Integral | 0.98 |

| Calculated Purity (% w/w) | 98.7 |

The purity is calculated using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and investigation of the redox properties of electroactive molecules. mdpi.com For a compound like this compound, which contains a secondary amine and a tertiary amine within its structure, these nitrogen atoms can potentially be oxidized at a suitable electrode surface. The presence of the aromatic benzyl group can also contribute to the electrochemical response.

Cyclic voltammetry (CV) is a fundamental electrochemical technique that can be employed to study the redox behavior of this compound. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is obtained which can provide information about the oxidation and reduction potentials of the analyte. mdpi.com The characteristics of the voltammetric peaks can reveal whether the electrochemical processes are reversible, quasi-reversible, or irreversible. Further studies, such as varying the scan rate, can elucidate whether the process is diffusion-controlled or adsorption-controlled. mdpi.com

More sensitive detection can be achieved using techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV). These methods are capable of measuring low concentrations of the analyte in various research matrices. The development of an electrochemical sensor for this compound could involve modifying the electrode surface with materials that enhance the signal or improve selectivity.

The following table presents hypothetical data that could be obtained from an electrochemical study of this compound using cyclic voltammetry.

Interactive Table 2: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Value |

|---|---|

| Analyte Concentration | 1.0 mM |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.4) |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Epa) | +0.85 V |

| Cathodic Peak Potential (Epc) | Not observed |

| Peak Current (Ipa) | 5.2 µA |

| Process Type | Irreversible Oxidation |

The data in this hypothetical table suggests that this compound undergoes an irreversible oxidation at a potential of +0.85 V under these conditions. The absence of a corresponding reduction peak (cathodic peak) on the reverse scan is indicative of the irreversible nature of the electron transfer process, which may be followed by a chemical reaction of the oxidized species. mdpi.com Such studies are foundational for developing quantitative electroanalytical methods and understanding the potential involvement of the compound in redox processes within biological or chemical systems.

Potential Applications of 3 Aminomethyl 1 Benzylpyrrolidin 3 Ol As a Research Tool or Building Block

Use as a Chemical Probe for Biological System Investigation

While direct studies employing 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol as a chemical probe are not extensively documented, its structural motifs are present in compounds with known biological activities. The pyrrolidine (B122466) ring is a common core in many biologically active molecules. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and a hydrogen bond acceptor (nitrogen atom), along with a lipophilic benzyl (B1604629) group, suggests potential interactions with biological targets such as enzymes and receptors.

Derivatives of benzylpyrrolidine have been investigated for their role in the treatment of diseases like Alzheimer's. This suggests that this compound could serve as a foundational structure for developing new chemical probes to explore neurological pathways and other biological systems. Its functional groups allow for straightforward modification, enabling the attachment of fluorescent tags or other reporter groups necessary for probing biological processes.

Incorporation into Complex Molecular Architectures (e.g., Macrocycles, Polymers)

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it an excellent candidate for the synthesis of complex molecules like macrocycles and polymers.

Macrocycles: Macrocyclic compounds are of great interest in drug discovery and host-guest chemistry. The amino and hydroxyl groups of this compound can react with dicarboxylic acids or other bifunctional linkers to form macrocyclic structures. Multicomponent reactions, such as the Ugi reaction, could also be employed to rapidly generate diverse macrocyclic libraries incorporating this pyrrolidine scaffold.

Polymers: The reactivity of the amino and hydroxyl groups allows for the incorporation of this compound into polymer chains. This can be achieved through step-growth polymerization with suitable comonomers. The resulting polymers would possess pendant pyrrolidine moieties, which could impart specific properties to the material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

| Polymer Type | Potential Comonomer | Resulting Polymer Feature | Potential Application |

|---|---|---|---|

| Polyamide | Diacyl chloride (e.g., terephthaloyl chloride) | Pendant benzylpyrrolidinol groups | Functional membranes, specialty fibers |

| Polyester | Diacyl chloride or dicarboxylic acid | Pendant benzylpyrrolidinol groups | Biodegradable materials, drug delivery systems |

| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Pendant benzylpyrrolidinol groups | Functional coatings, foams |

Precursor for Advanced Chemical Synthesis (e.g., Ligands, Catalysts)

The chiral nature and functional groups of this compound make it a valuable precursor for the synthesis of chiral ligands and catalysts. The pyrrolidine scaffold is a privileged structure in asymmetric catalysis.

The amino and hydroxyl groups can be readily modified to introduce phosphine, oxazoline, or other coordinating moieties, leading to a variety of bidentate or tridentate ligands. These ligands can then be complexed with transition metals to form catalysts for a wide range of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereochemistry of the pyrrolidine ring can effectively control the enantioselectivity of the catalyzed reaction.

Role in Material Science Applications (e.g., Polymer Additives, Surface Modifiers)

In material science, this compound and its derivatives can be utilized as functional additives or surface modifiers.

Polymer Additives: When incorporated into a polymer matrix, even in small amounts, it could act as a plasticizer or a compatibilizer in polymer blends due to its combination of polar and nonpolar groups. The benzyl group can enhance interactions with aromatic polymers, while the polar functional groups can interact with polar polymers.

Surface Modifiers: The compound's functional groups can be used to anchor it to surfaces, thereby modifying their properties. For example, it could be grafted onto silica (B1680970) or other oxide surfaces to introduce chirality or to alter surface energy and wettability. Such modified surfaces could find applications in chiral chromatography, enantioselective separations, or as supports for heterogeneous catalysts.

Development as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

A significant potential application of this compound lies in its use as a chiral auxiliary or ligand in asymmetric catalysis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The inherent chirality of the pyrrolidine ring in this compound can be exploited for this purpose.

The development of chiral ligands from amino alcohols is a well-established strategy in asymmetric catalysis. The proximity of the amino and hydroxyl groups in this molecule allows for the formation of stable chelate rings with metal centers, which can create a well-defined and rigid chiral environment around the metal. This is crucial for achieving high levels of enantioselectivity in catalytic reactions.

| Catalytic Reaction | Role of this compound derivative | Potential Metal Center | Anticipated Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ligand | Ru, Rh, Ir | Enantioselective reduction of ketones and olefins |

| Asymmetric Aldol (B89426) Reaction | Chiral Ligand or Catalyst | Zn, Cu, Ti | Stereoselective C-C bond formation |

| Asymmetric Michael Addition | Organocatalyst or Ligand | - (organocatalysis), Cu, Ni | Enantioselective conjugate addition |

| Asymmetric Epoxidation | Chiral Ligand | Ti, V | Stereoselective formation of epoxides |

Future Directions and Emerging Research Avenues for 3 Aminomethyl 1 Benzylpyrrolidin 3 Ol

Exploration of Novel Synthetic Pathways

The advancement of synthetic organic chemistry presents opportunities to develop more efficient, stereoselective, and environmentally benign routes to 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol and its derivatives.

Future research should focus on:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to selectively produce specific enantiomers of the compound is a high-priority research avenue. Given that the biological activity of chiral molecules often resides in a single enantiomer, stereoselective synthesis is critical. mdpi.com Exploring chiral catalysts, such as those based on iridium or rhodium, could provide pathways to enantioenriched pyrrolidines from simple precursors. organic-chemistry.org

Multi-component Reactions: Designing one-pot, multi-component reactions (MCRs), such as the Ugi reaction, could streamline the synthesis of a diverse library of this compound analogues. monash.edu This approach increases synthetic efficiency by reducing the number of intermediate purification steps, saving time and resources.

Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled synthesis. This technology allows for precise control over reaction parameters like temperature and pressure, which can lead to higher yields and purity.

Biocatalysis: Investigating enzymatic resolutions or synthesis pathways can offer a highly selective and green alternative to traditional chemical methods for obtaining enantiomerically pure compounds.

Deeper Mechanistic Understanding of Molecular Interactions

A thorough understanding of how this compound interacts with biological targets at a molecular level is crucial for its development. The presence of multiple hydrogen bond donors and acceptors, along with a benzyl (B1604629) group capable of hydrophobic interactions, suggests a complex binding potential.

Key areas for future investigation include:

Target Identification and Validation: High-throughput screening against various biological targets (e.g., enzymes, receptors, ion channels) could identify specific proteins with which the compound interacts. For instance, related pyrrolidone structures have shown affinity for muscarinic acetylcholine (B1216132) receptors. uran.ua

Structural Biology: Co-crystallization of the compound with its biological targets, followed by X-ray crystallography or cryo-electron microscopy, would provide atomic-level insights into its binding mode. This data is invaluable for understanding the structure-activity relationship (SAR).

Biophysical Techniques: Employing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its biological targets. This would provide precise data on the strength and nature of the binding.

Expansion of Computational Modeling Studies

In silico methods are indispensable tools for accelerating the discovery and optimization process. nih.gov For this compound, computational studies can guide synthetic efforts and help prioritize experimental research.

Future computational work should encompass:

Molecular Docking: Performing extensive docking studies against libraries of protein structures to predict potential biological targets and binding poses. This can help in hypothesis generation for experimental validation. Studies on similar benzyl-pyrrolidin-3-ol analogues have successfully used molecular docking to investigate interactions with enzymes like caspase-3. monash.edu

Molecular Dynamics (MD) Simulations: Running MD simulations to study the dynamic behavior of the compound when bound to a target protein. These simulations can reveal the stability of the compound-protein complex and identify key residues involved in the interaction over time. monash.edu

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of analogues to correlate structural features with biological activity. This can guide the design of new derivatives with improved potency and selectivity.

Table 1: Predicted Collision Cross Section (CCS) Data

This table presents predicted collision cross-section values for different adducts of this compound, which is useful for mass spectrometry-based analysis. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 207.14918 | 146.8 |

| [M+Na]+ | 229.13112 | 152.8 |

| [M-H]- | 205.13462 | 150.1 |

| [M+NH4]+ | 224.17572 | 166.8 |

| [M+K]+ | 245.10506 | 149.2 |

| [M+H-H2O]+ | 189.13916 | 139.9 |

| [M+HCOO]- | 251.14010 | 167.7 |

Development of Advanced Analytical Techniques for Trace Analysis

As research progresses into potential applications, the need for highly sensitive and specific analytical methods for the detection and quantification of this compound in complex matrices (e.g., biological fluids, environmental samples) will become critical.

Future research in this area should focus on:

Chiral Chromatography: Developing robust chiral High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of the individual enantiomers. mdpi.comnih.gov This is essential for pharmacokinetic and pharmacodynamic studies.

Mass Spectrometry: Creating advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for ultra-trace level detection. This would involve optimizing ionization sources and fragmentation patterns for maximum sensitivity and specificity.

Metabolite Identification: Using high-resolution mass spectrometry to identify and characterize potential metabolites of the compound in vitro and in vivo. Understanding its metabolic fate is crucial for any potential therapeutic development.

Integration into Multidisciplinary Research Platforms

The full potential of this compound can be best realized through its integration into broader, multidisciplinary research platforms that bridge chemistry, biology, and materials science.

Emerging opportunities include:

Chemical Biology: Using the compound as a chemical probe to study biological pathways. Its specific interactions could help elucidate the function of certain proteins in cellular processes.

Drug Delivery Systems: Incorporating the molecule into novel drug delivery systems, such as nanoparticles or hydrogels. chemimpex.com Its chemical handles could be used to conjugate it to larger systems to improve solubility or achieve targeted delivery.

Neuroscience Research: Given that many pyrrolidine-containing compounds have applications in neuroscience, exploring the effects of this compound on neurotransmitter systems could be a fruitful area of investigation. chemimpex.com

By pursuing these future research directions, the scientific community can systematically explore and potentially harness the full chemical and biological potential of this compound.

Q & A

Basic: What are the common synthetic routes for 3-(Aminomethyl)-1-benzylpyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

A key synthetic approach involves adapting methods for structurally similar compounds, such as 1-benzylpyrrolidin-3-amine hydrochloride. For example, benzylation of pyrrolidin-3-ol derivatives followed by aminomethylation via reductive amination or nucleophilic substitution can yield the target compound. Reaction conditions such as temperature (e.g., 0–25°C for benzylation), solvent polarity (e.g., dichloromethane or THF), and catalyst choice (e.g., palladium for hydrogenation) critically impact yield and purity. Side reactions, such as over-alkylation, are mitigated by controlled stoichiometry and stepwise purification .

Basic: How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic techniques?

Structural elucidation relies on:

- NMR : H and C NMR identify backbone protons (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and stereochemical centers. NOESY can confirm spatial arrangements of substituents.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO, MW 206.29 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration, as seen in related compounds like (2R,3R)-1-benzyl-2-methylpiperidin-3-ol .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, validated via optical rotation measurements .

Advanced: What strategies are effective in resolving racemic mixtures of this compound to obtain enantiomerically pure samples?

Racemic resolution often employs:

- Diastereomeric Salt Formation : Tartaric acid derivatives selectively crystallize one enantiomer, achieving >98% enantiomeric excess (ee) under optimized pH and solvent conditions (e.g., ethanol/water mixtures) .

- Enzymatic Resolution : Lipases or esterases catalyze enantioselective acylations, though substrate compatibility must be tested .